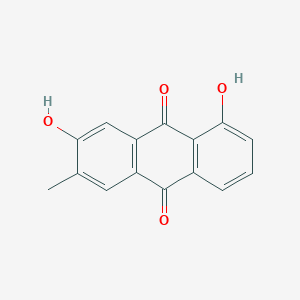
Ethyl3,5,6-trichloropicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5,6-trichloropicolinate is a chemical compound with the molecular formula C8H6Cl3NO2 It is a derivative of picolinic acid, where the ethyl ester group is attached to the nitrogen atom, and three chlorine atoms are substituted at the 3rd, 5th, and 6th positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5,6-trichloropicolinate typically involves the chlorination of picolinic acid derivatives. One efficient method includes the use of Ir-catalyzed C–H borylation followed by CuCl2-mediated chlorodeborylation under optimized conditions . This process features extremely low loadings of an [Ir (OMe)cod]2 precatalyst with outstanding reactivity and regioselectivity during C–H borylation. The subsequent copper-mediated chlorodeborylation ensures high yield and purity of the final product.
Industrial Production Methods: Industrial production of ethyl 3,5,6-trichloropicolinate may involve large-scale chlorination processes, where the reaction conditions are carefully controlled to ensure high yield and minimal by-products. The use of recyclable catalysts and ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy), can offer significant economic benefits and process simplification .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3,5,6-trichloropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted picolinates, while reduction reactions can produce less chlorinated picolinates.
Applications De Recherche Scientifique
Ethyl 3,5,6-trichloropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 3,5,6-trichloropicolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Methyl 3,5,6-trichloropicolinate
- Ethyl 4-amino-3,5,6-trichloropicolinate
- Methyl 4,5,6-trichloropicolinate
Comparison: Ethyl 3,5,6-trichloropicolinate is unique due to its specific substitution pattern and the presence of the ethyl ester group.
Propriétés
Formule moléculaire |
C8H6Cl3NO2 |
|---|---|
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
ethyl 3,5,6-trichloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)6-4(9)3-5(10)7(11)12-6/h3H,2H2,1H3 |
Clé InChI |
KMUXMKIRBBNXPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)

![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
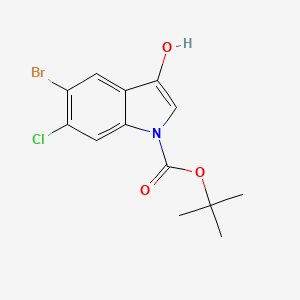
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
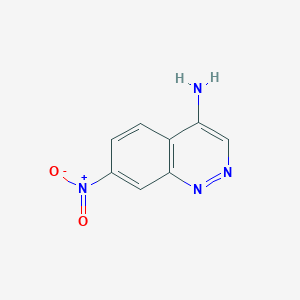
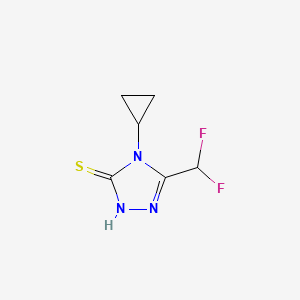
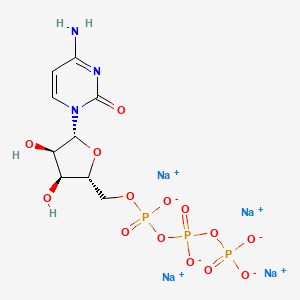
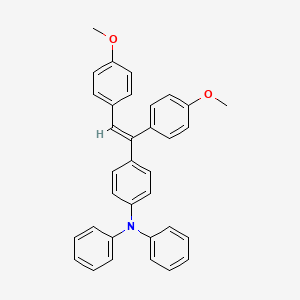
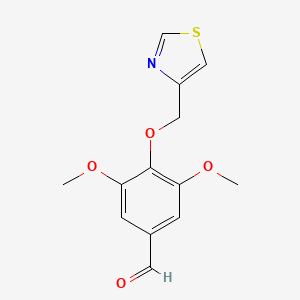

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B13146930.png)
